molecular formula C26H30N2O7 B2757018 (Z)-8-(2-morpholinoethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 929444-94-0

(Z)-8-(2-morpholinoethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No. B2757018
CAS RN: 929444-94-0
M. Wt: 482.533
InChI Key: VXKUTKYKSZLBOZ-CFRMEGHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-8-(2-morpholinoethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C26H30N2O7 and its molecular weight is 482.533. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Related Compounds

Research into the synthesis of pyrrolo[2,1-c][1,4]oxazine derivatives illustrates the broader category of reactions and compounds related to the chemical . For example, the synthesis of (Z)-3-(2-Aryl-2-oxoethylidene)morpholin-2-ones through the reaction of aroylpyruvic acids with ethanolamine demonstrates the versatility of morpholine derivatives in creating complex chemical structures (Tret’yakov et al., 2020). This research provides insight into the synthetic pathways that could be relevant for the compound , showcasing the chemical reactivity and potential applications of such structures.

Biological Activity Studies

Compounds containing morpholine and related heterocycles have been investigated for various biological activities. For instance, benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents highlight the therapeutic potential of these structures (Abu‐Hashem et al., 2020). Such studies are crucial for understanding the biological implications of novel synthetic compounds, suggesting possible research applications of "(Z)-8-(2-morpholinoethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one" in drug development and pharmacology.

Material Science Applications

In material science, the synthesis and characterisation of novel compounds, such as spiroindolinonaphthoxazine derivatives, are of significant interest due to their photochromic properties, which could have implications for the development of advanced materials with unique optical properties (Kakishita et al., 1992). This area of research is relevant for the exploration of potential applications of the given compound in creating materials that respond to light, which could be useful in various technologies, including sensors and displays.

Corrosion Inhibition

The evaluation of benzoxazines as corrosion inhibitors on mild steel in hydrochloric acid solution showcases another application area for related compounds (Kadhim et al., 2017). This research highlights the potential utility of "(Z)-8-(2-morpholinoethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one" and similar compounds in industrial applications, particularly in protecting metals from corrosion, which is a critical issue in many industries.

properties

IUPAC Name

(2Z)-8-(2-morpholin-4-ylethyl)-2-[(2,4,5-trimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O7/c1-30-21-14-23(32-3)22(31-2)12-17(21)13-24-25(29)18-4-5-20-19(26(18)35-24)15-28(16-34-20)7-6-27-8-10-33-11-9-27/h4-5,12-14H,6-11,15-16H2,1-3H3/b24-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKUTKYKSZLBOZ-CFRMEGHHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CCN5CCOCC5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CCN5CCOCC5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-8-(2-morpholinoethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

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